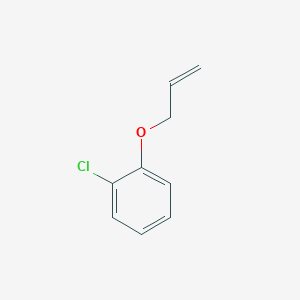

2-氯苯基烯丙基醚

描述

Synthesis Analysis

The synthesis of compounds similar to Allyl 2-Chlorophenyl Ether often involves catalyzed reactions, with transition metal complexes playing a crucial role. Literature reports isomerization of allyl-containing compounds to their corresponding N-(1-propenyl) counterparts, mediated by transition metal complexes like Rh, Ru, Fe, Ir, and others. These processes can lead to highly selective syntheses of enamines, enamides, azadienes, and other compounds, showcasing the synthetic versatility of allyl-containing systems (Krompiec, S., et al., 2008).

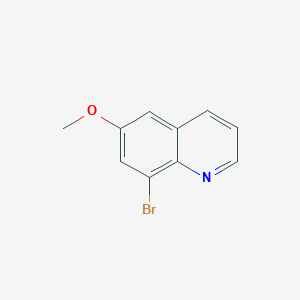

Molecular Structure Analysis

The analysis of the molecular structure of Allyl 2-Chlorophenyl Ether and related compounds can be significantly informed by the study of their electronic and spatial configurations. Such analyses are crucial for understanding reactivity, particularly how these molecules interact with catalysts and participate in chemical reactions. For instance, the coordination of the nitrogen atom in N-allyl compounds with a metal atom can determine the stereochemistry of double bond migration, a key step in many synthetic procedures (Krompiec, S., et al., 2008).

Chemical Reactions and Properties

The reactivity of Allyl 2-Chlorophenyl Ether in various chemical reactions, including those catalyzed by metal complexes, is of significant interest. The literature describes tandem reactions such as isomerization-ring-closing metathesis (RCM) and RCM-isomerization, showcasing the compound's versatility in synthetic applications. These reactions are pivotal in constructing complex molecular architectures, demonstrating the compound's utility in organic synthesis (Krompiec, S., et al., 2008).

科学研究应用

有机合成和实验室教育

2-氯苯基烯丙基醚在有机合成中发挥重要作用。使用威廉姆逊醚合成法,然后进行克莱森重排,是醚化学中的一个基本过程。该过程不仅引入了醚的重要反应,还有助于教授本科生提取耦合常数和复杂的裂解模式以进行结构测定 (Sanford, Lis, & McPherson, 2009)。

工业应用和绿色化学

在工业应用中,特别是在农用化学工业中,2-氯苯基烯丙基醚作为关键的起始原料。它在 H-ZSM-5 和 Na-ZSM-5 等沸石催化剂的促进下异构化,展示了工业过程中绿色、可持续转化的潜力 (Pebriana, Mujahidin, & Syah, 2017)。

光稳定性研究

已经研究了烯丙基醚(如 2-氯苯基烯丙基醚)的光化学行为,以了解它们在光照下的稳定性。这项研究对于确定这些化合物在光照是一个因素的各种应用中的适用性至关重要 (2019)。

有机电子学中的应用

在有机电子学领域,2-氯苯基烯丙基醚已被探索为一种潜在的介电材料。该化合物的新型自组装单层在有机薄膜晶体管等应用中显示出前景,展示了其在材料科学领域的通用性 (Sathyapalan et al., 2008)。

催化和化学工程的进展

涉及 2-氯苯基烯丙基醚的催化反应因其效率和环境友好性而受到关注。例如,已经研究了各种沸石上的克莱森重排以优化化学过程,突出了该化合物在推进催化方法中的作用 (Wagholikar et al., 2006)。此外,对流动化学中的相连亲核取代-克莱森重排的研究强调了其在工艺设计强化和开发更高效的化学生产方法中的重要性 (Shahbazali et al., 2015)。

聚合物科学和材料工程

2-氯苯基烯丙基醚在聚合物科学中也至关重要。它已被纳入固态锂电池的聚合物电解质中,其可交联的侧基提高了电解质的机械稳定性和离子电导率。该应用展示了该化合物在推进电池技术和材料工程方面的潜力 (Mindemark et al., 2016)。

作用机制

- Chlorphenesin primarily acts in the central nervous system (CNS) rather than directly on skeletal muscle .

- The Claisen rearrangement occurs through a concerted mechanism:

Target of Action

Biochemical Pathways

Result of Action

安全和危害

According to the safety data sheet provided by Sigma-Aldrich, Allyl 2-Chlorophenyl Ether is a combustible liquid. It is advised to keep the substance away from heat, sparks, open flames, and hot surfaces. Protective clothing, gloves, and eye/face protection should be worn when handling the substance .

属性

IUPAC Name |

1-chloro-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQZRGSSVFDPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303492 | |

| Record name | allyl o-chlorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl 2-Chlorophenyl Ether | |

CAS RN |

20788-42-5 | |

| Record name | 20788-42-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | allyl o-chlorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL 2-CHLOROPHENYL ETHER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Bromophenyl)sulfanyl]butanoic acid](/img/structure/B1267080.png)

![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)

![[4-(Trimethylsilyl)phenyl]acetic acid](/img/structure/B1267101.png)